N,N'-Dibenzylethylenediamine diacetate

Solubility Pharmaceutical Synthesis Physicochemical Properties

Select this diacetate salt for its uniquely high aqueous solubility (150 g/L) and controlled pH (5–6), making it the essential water-soluble precursor for benzathine penicillin G and a reliable USP/EP reference standard for AMV. Its ≥99% purity ensures reproducible synthesis and regulatory compliance. In-class substitution is not viable due to critical solubility and stability differences.

Molecular Formula C18H24N2O2
Molecular Weight 300.4 g/mol
CAS No. 122-75-8
Cat. No. B086706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-Dibenzylethylenediamine diacetate
CAS122-75-8
Synonymsenzathine
benzathine diacetate
benzathine dihydrochloride
N,N'-dibenzylethylenediamine
Molecular FormulaC18H24N2O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC(=O)O.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2
InChIInChI=1S/C16H20N2.C2H4O2/c1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16;1-2(3)4/h1-10,17-18H,11-14H2;1H3,(H,3,4)
InChIKeyMJPABTWCPARPBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Dibenzylethylenediamine Diacetate (CAS 122-75-8): A Key Intermediate for Long-Acting Penicillins and Chelation Chemistry


N,N'-Dibenzylethylenediamine diacetate (CAS 122-75-8), also known as benzathine diacetate, is the diacetate salt of the symmetric diamine N,N'-dibenzylethylenediamine. It is a white crystalline solid with a molecular formula of C20H28N2O4 and a molecular weight of 360.45 g/mol . The compound is defined by a central ethylenediamine backbone, with each nitrogen atom bearing a benzyl group and protonated by a molecule of acetic acid . Its industrial and research significance is anchored in its role as the precursor to the benzathine cation, a critical component in the formulation of repository (long-acting) penicillin antibiotics, such as benzathine benzylpenicillin (Penicillin G Benzathine) .

Critical Differences Between N,N'-Dibenzylethylenediamine Diacetate and Its Salts for Controlled Drug Release and Synthesis


In-class substitution of benzathine salts or other ethylenediamine derivatives is not feasible for critical applications due to profound differences in solubility, pH, and thermal stability that directly impact drug release kinetics and synthesis outcomes. The diacetate salt exhibits a uniquely high aqueous solubility of 150 g/L at 20°C , which is essential for its use as a water-soluble precursor in synthesis, a property that distinguishes it from the poorly soluble benzathine penicillin G complex it is used to create [1]. Furthermore, the diacetate form provides a defined, mildly acidic pH range (5-6 for a 50 g/L solution at 20°C) [2], a critical parameter for ensuring compatibility in multi-step syntheses and analytical methods that cannot be guaranteed by using the free base (CAS 140-28-3) or the dihydrochloride salt. These physicochemical properties are the foundation of its specific, non-substitutable role in both pharmaceutical manufacturing and analytical chemistry.

Quantitative Evidence for N,N'-Dibenzylethylenediamine Diacetate Differentiation in Procurement and Selection


Enhanced Aqueous Solubility: Diacetate Salt vs. Free Base for Synthesis Applications

The diacetate salt form of N,N'-dibenzylethylenediamine exhibits high aqueous solubility, a critical requirement for its use as a water-soluble reagent in the synthesis of penicillin salts. This characteristic is a direct and quantifiable differentiator from its parent free base form .

Solubility Pharmaceutical Synthesis Physicochemical Properties

Defined pH Profile for Synthesis Compatibility: Diacetate vs. Dihydrochloride Salt

The diacetate salt provides a defined, mildly acidic pH environment in aqueous solution, which is a quantifiable parameter crucial for reaction optimization and compatibility. This is a key differentiating factor when selecting a benzathine salt for synthesis or formulation [1].

pH Reaction Optimization Salt Selection

High Purity and Assay Value for Analytical and Synthetic Reliability

The high purity and specific assay value of commercially available N,N'-dibenzylethylenediamine diacetate is a critical procurement parameter. The product is routinely offered with an assay of ≥99.0% as determined by non-aqueous titration with perchloric acid (HClO₄) . This high purity is essential for its application as a reference standard and for ensuring reliable and reproducible results in sensitive synthesis and analytical workflows [1].

Purity Analytical Chemistry Quality Control

Established Reference Standard Status for Pharmacopeial Analysis (USP/EP)

N,N'-Dibenzylethylenediamine diacetate is a fully characterized chemical compound established and used as a reference standard for the API Benzathine. It is employed for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis of penicillin [1]. The product can be used as a reference standard with traceability to pharmacopeial standards such as the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) [2].

Reference Standard Pharmacopoeia Analytical Method Validation

Optimal Scientific and Industrial Applications for N,N'-Dibenzylethylenediamine Diacetate Based on Its Differentiated Profile


Synthesis of Long-Acting Penicillin Antibiotics (e.g., Benzathine Penicillin G)

This is the primary and most validated industrial application. The diacetate salt serves as the key precursor for generating the benzathine cation, which is then reacted with penicillin G to form the highly insoluble, repository form of the antibiotic. This specific application leverages the compound's high aqueous solubility for the initial salt formation step in a controlled aqueous environment , a property essential for its role as a precursor to the poorly soluble final drug product [1].

Use as a Pharmacopeial Reference Standard for Analytical Quality Control

The compound's high purity (≥99.0%) and its established status as a reference standard traceable to USP/EP monographs make it an indispensable tool in pharmaceutical quality control [2]. It is used for analytical method development and validation (AMV) for the assay of benzathine penicillins. The use of this specific, well-characterized salt ensures the accuracy and reliability of analytical results, which is critical for regulatory compliance and the safe release of drug products.

Development of Metal Chelation and Catalysis Systems

The ethylenediamine backbone of the molecule, with its two nitrogen atoms, allows it to function as a bidentate ligand. Its structure enables the formation of stable five-membered chelate rings with various metal ions, a property central to its applications in catalysis . The diacetate salt form enhances solubility and stability, making it suitable for controlled reactions and formulation applications [3]. Researchers select this specific compound for developing new chelating agents, antimicrobial compounds, and homogeneous catalysts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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